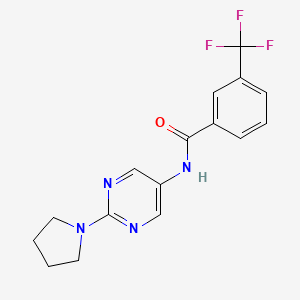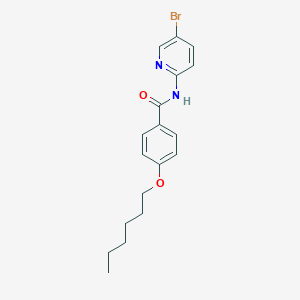
N-(5-bromopiridin-2-il)-4-(hexiloxi)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide” is a chemical compound with the molecular formula C18H20BrN3O2. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom, substituted with a bromine atom at the 5-position. It also has a benzamide group, which consists of a benzene ring attached to an amide group, and a hexyloxy group, which is a six-carbon alkyl chain attached to an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 5-bromopyridin-2-amine with 4-(hexyloxy)benzoyl chloride in the presence of a base. This would form an amide bond between the nitrogen of the amine and the carbonyl carbon of the acid chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (pyridine and benzene), an amide functional group, a bromine atom, and a hexyloxy group. The presence of these different groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
As an aromatic amide, this compound could undergo a variety of chemical reactions. The bromine atom on the pyridine ring makes it a good leaving group, which could be replaced by other groups in a nucleophilic aromatic substitution reaction. The amide group could be hydrolyzed to form an acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As an aromatic compound with an amide group, it would likely have a relatively high boiling point and melting point. The presence of the hexyloxy group could increase its solubility in organic solvents .Aplicaciones Científicas De Investigación
- La protodesboronación implica la eliminación de un átomo de boro de un éster bórico. Si bien existen muchos protocolos para funcionalizar ésteres bóricos alquílicos, la protodesboronación sigue siendo menos explorada. Los investigadores han informado sobre la protodesboronación catalítica de ésteres bóricos alquílicos primarios, secundarios y terciarios utilizando este compuesto . Esta aplicación amplía las herramientas para los químicos sintéticos.
Reacciones de Protodesboronación
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with. The bromine atom could potentially increase its reactivity or alter its interaction with biological targets .
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its intended uses. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used for its chemical properties, future research could involve exploring its reactivity and potential applications in synthesis .
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-hexoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-2-3-4-5-12-23-16-9-6-14(7-10-16)18(22)21-17-11-8-15(19)13-20-17/h6-11,13H,2-5,12H2,1H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMURVHGGPIDKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2384801.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}-N-isopropylamine](/img/structure/B2384802.png)

![(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2384805.png)
![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2384807.png)
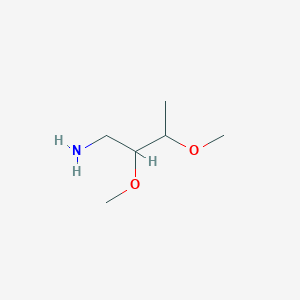
![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2384809.png)

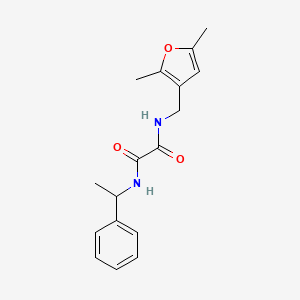
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2384815.png)
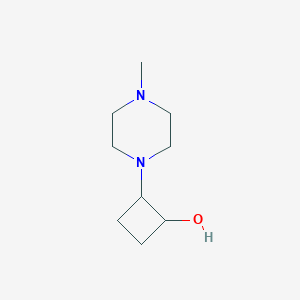
![5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384817.png)
